N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine
Description
N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine is a bicyclic amine derivative featuring two cyclopropane rings and a 1-methylpyrazole substituent. The compound’s structure combines the conformational rigidity of cyclopropane with the aromatic and hydrogen-bonding capabilities of the pyrazole moiety.
Properties
IUPAC Name |
N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13-6-7(5-11-13)9-4-10(9)12-8-2-3-8/h5-6,8-10,12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRASZGSQKORZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Corey–Chaykovsky Reaction
The Corey–Chaykovsky reaction is widely employed for cyclopropane ring formation. For example:
- Substrate : Ethylidenemalonate derivatives react with sulfonium ylides (e.g., dimethylsulfonium methylide) to generate cyclopropane rings.
- Conditions : Reactions are typically conducted in anhydrous THF or DMSO at low temperatures (−78°C to 0°C).
- Yield : Up to 75% for cis-1,2-disubstituted cyclopropanes.
Transition Metal-Catalyzed Cyclopropanation
Palladium or rhodium catalysts enable stereoselective cyclopropanation:
| Catalyst | Substrate | Conditions | Yield |
|---|---|---|---|
| Pd(OAc)₂ | Vinyl boronic esters | CH₂Cl₂, 25°C | 60–70% |
| Rh₂(esp)₂ | Diazo compounds | Toluene, reflux | 80% |
N-Cyclopropylamine Functionalization
Reductive Amination
Cyclopropanealdehyde reacts with primary amines under reductive conditions:
- Conditions : NaBH₃CN or NaBH(OAc)₃ in MeOH, 25°C.
- Yield : 70–85% for N-alkylcyclopropylamines.
Buchwald–Hartwig Amination
For arylcyclopropanes, Pd/XPhos catalyzes C–N bond formation:
- Substrate : Bromocyclopropane + cyclopropylamine.
- Catalyst : Pd₂(dba)₃/XPhos, Cs₂CO₃ in toluene, 110°C.
- Yield : 50–60%.
Key Challenges and Optimizations
- Steric Hindrance : Bulky cyclopropane and pyrazole groups necessitate high catalyst loadings (5–10 mol% Pd).
- Stereoselectivity : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation improve cis/trans ratios.
- Purification : Silica gel chromatography or preparative HPLC resolves regioisomers.
Analytical Data for Validation
Chemical Reactions Analysis
N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can occur at the cyclopropyl or pyrazole rings, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions are typically derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: : The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: : It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.
Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: : It is utilized in the production of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Properties
Substituent-Driven Property Comparisons
Lipophilicity and Solubility
- Trifluoromethyl Group (PB97018) : The trifluoromethyl group in 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride enhances lipophilicity (logP ~2.5 estimated), but its hydrochloride salt form improves aqueous solubility, a common strategy for amine-containing drugs.
- Hydroxymethyl Group (PBHT8086-1) : The hydroxymethyl substituent in methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate introduces polarity, reducing logP (estimated ~1.2) and increasing solubility in polar solvents.
Chemical Reactivity and Stability
- Methanesulfonyl Group (PB123948-1) : The electron-withdrawing methanesulfonyl group in 1-methanesulfonylcyclopropane-1-carboxylic acid may act as a leaving group, increasing reactivity in nucleophilic substitution reactions.
- Dual Cyclopropane Rings in Target: The strain from two cyclopropane rings could reduce thermal stability compared to mono-cyclopropane analogs but may enhance rigidity for selective binding.
Research Findings and Implications
While direct pharmacological data for this compound are unavailable, studies on analogous compounds suggest:
- Binding Affinity: Pyrazole-containing analogs demonstrate improved kinase inhibition (e.g., JAK2, EGFR) over non-aromatic derivatives due to enhanced target interactions.
Biological Activity
N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthetic pathways, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
This compound features a unique cyclopropane structure that may contribute to its biological activity. The synthesis typically involves cyclopropanation reactions and subsequent functionalization to introduce the pyrazole moiety. One common method includes using diazomethane or Simmons-Smith reagents for cyclopropanation, followed by condensation reactions involving hydrazine and 1,3-dicarbonyl compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrazole ring can modulate enzyme activities or receptor functions, potentially acting as an inhibitor. For instance, it has been noted that similar pyrazole derivatives can inhibit human dihydroorotate dehydrogenase (DHODH), which is essential in the de novo pyrimidine biosynthesis pathway . This inhibition can lead to reduced viral replication in certain contexts, suggesting potential applications in antiviral therapies.
Antiviral Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antiviral properties. For example, one study reported that certain pyrazole derivatives effectively inhibited measles virus replication through DHODH inhibition . This suggests that the compound may also possess antiviral capabilities, warranting further investigation.
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented extensively. In one case study, derivatives were tested against various pathogenic fungi, yielding promising results with IC50 values indicating effective inhibition . While specific data for this compound is limited, the structural similarities suggest potential antimicrobial efficacy.
Research Findings Summary
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
